

# GSK2188931B therapeutic index comparison

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Compound Focus: **GSK2188931B**

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## Experimental Data for GSK2188931B

The following data is sourced from a single pre-clinical study on **GSK2188931B**, a soluble epoxide hydrolase (sEH) inhibitor investigated for its anti-remodeling effects post-myocardial infarction in rats [1].

Aspect	Experimental Findings for GSK2188931B
In Vivo Model	Rat model of myocardial infarction (MI) [1]
Dosing Regimen	80 mg/kg/day, administered in chow for 5 weeks, starting after MI induction [1]
Key Efficacy Finding	Significantly improved left ventricular ejection fraction (MI+GSK: $43 \pm 2\%$ ) compared to vehicle-treated rats (MI+Veh: $30 \pm 2\%$ ) [1]
Impact on Fibrosis	Reduced collagen deposition in the left ventricular non-infarct and peri-infarct zones [1]
Impact on Inflammation	Reduced macrophage infiltration into the peri-infarct zone of the heart [1]
In Vitro Findings	Reduced AngII- and TNF $\alpha$ -stimulated myocyte hypertrophy; reduced AngII- and TGF $\beta$ -stimulated cardiac fibroblast collagen synthesis [1]

## Detailed Experimental Protocol

The **in vivo** study was conducted as follows [1]:

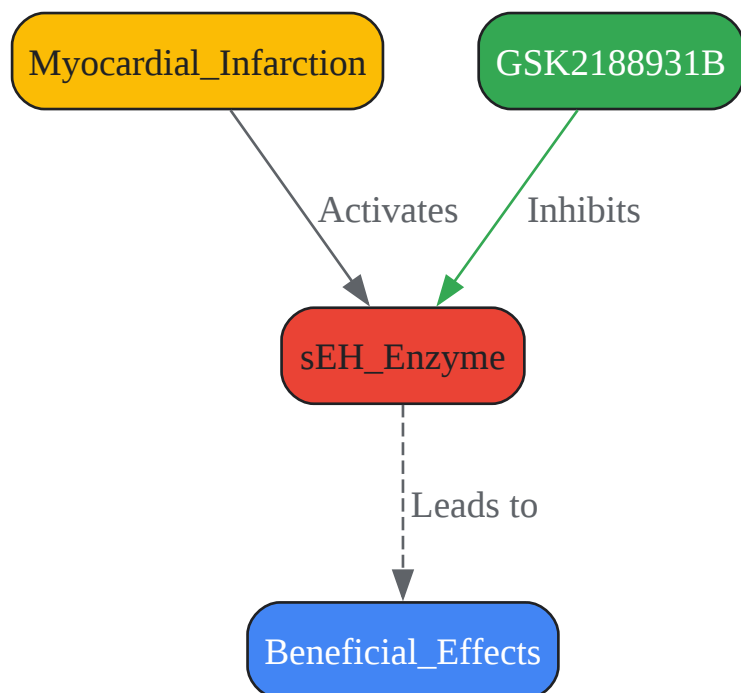
- **Animal Model:** Rats were subjected to myocardial infarction (MI) to model heart failure post-heart attack.
- **Treatment: GSK2188931B** was mixed into standard chow at a concentration that provided a consistent daily dose of 80 mg/kg. This treatment began after the MI was induced and continued for five weeks.
- **Control Group:** A separate group of MI-induced rats received only the vehicle (placebo) treatment for comparison.
- **Outcome Measures:**
  - **Cardiac Function:** Measured by **left ventricular ejection fraction** using echocardiography.
  - **Fibrosis:** Quantified by the percentage area of heart tissue sections stained with **picrosirius red** and **collagen I** antibodies.
  - **Inflammation:** Assessed by measuring **macrophage infiltration** in the heart tissue.

The **in vitro** experiments helped elucidate the direct cellular actions of **GSK2188931B** [1]:

- **Myocyte Hypertrophy:** Cardiac myocytes were stimulated with Angiotensin II (AngII) or Tumor Necrosis Factor-alpha (TNF $\alpha$ ) in the presence of **GSK2188931B**. The reduction in hypertrophy was measured by markers like ANP and  $\beta$ -MHC gene expression.
- **Fibroblast Collagen Synthesis:** Cardiac fibroblasts were stimulated with AngII or Transforming Growth Factor-beta (TGF $\beta$ ) alongside **GSK2188931B**. The reduction in collagen production was measured via collagen I gene expression and synthesis markers.

## Mechanism of Action Pathway

The diagram below illustrates the proposed mechanism of **GSK2188931B** as described in the research, showing how it targets key pathways involved in cardiac remodeling [1].



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## References

1. Soluble epoxide hydrolase inhibition exerts beneficial anti-remodeling... [pubmed.ncbi.nlm.nih.gov]

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